Cas no 2228641-79-8 (1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid)
![1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2228641-79-8x500.png)
1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1898134
- 2228641-79-8
- 1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid
- 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid
-
- インチ: 1S/C17H29NO4/c1-15(2,3)22-14(21)18-11-16(4,5)10-7-12(18)17(13(19)20)8-6-9-17/h12H,6-11H2,1-5H3,(H,19,20)
- InChIKey: SVNHHEWFTXFGBV-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCC1)C1CCC(C)(C)CN1C(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 311.20965841g/mol
- どういたいしつりょう: 311.20965841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 66.8Ų
1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898134-0.25g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 0.25g |
$1551.0 | 2023-06-01 | ||
Enamine | EN300-1898134-0.5g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 0.5g |
$1619.0 | 2023-06-01 | ||
Enamine | EN300-1898134-0.1g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 0.1g |
$1484.0 | 2023-06-01 | ||
Enamine | EN300-1898134-0.05g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 0.05g |
$1417.0 | 2023-06-01 | ||
Enamine | EN300-1898134-2.5g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 2.5g |
$3304.0 | 2023-06-01 | ||
Enamine | EN300-1898134-5.0g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 5g |
$4890.0 | 2023-06-01 | ||
Enamine | EN300-1898134-10.0g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 10g |
$7250.0 | 2023-06-01 | ||
Enamine | EN300-1898134-1.0g |
1-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid |
2228641-79-8 | 1g |
$1686.0 | 2023-06-01 |
1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid (CAS No. 2228641-79-8)
1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228641-79-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its structural complexity and functional versatility, making it a valuable intermediate in the synthesis of biologically active agents. The presence of both a tert-butoxy carbonyl (Boc) protecting group and a 5,5-dimethylpiperidine moiety imparts unique chemical properties that are highly advantageous in medicinal chemistry applications.
The Boc group is a widely used protecting group in peptide synthesis and organic chemistry, providing stability under various reaction conditions while allowing for selective deprotection when desired. This feature makes 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid a particularly useful building block for constructing more complex molecules, such as peptidomimetics and protease inhibitors. The 5,5-dimethylpiperidine ring enhances the compound's solubility and metabolic stability, which are critical factors in drug design. These attributes have positioned this compound as a key intermediate in the development of novel therapeutic agents.
In recent years, there has been growing interest in the application of cyclobutane derivatives in medicinal chemistry due to their ability to modulate biological pathways effectively. The rigid cyclobutane core provides structural constraints that can improve binding affinity and selectivity, making these compounds attractive for drug discovery. Specifically, 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid has been explored in the synthesis of small-molecule inhibitors targeting various disease-related enzymes. For instance, researchers have investigated its potential as a scaffold for developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.
The tert-butoxy carbonyl (Boc) group not only serves as a protective moiety but also influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This dual functionality makes 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid particularly valuable for designing molecules with tailored pharmacokinetic profiles. Additionally, the 5,5-dimethylpiperidine substituent contributes to steric hindrance, which can prevent unwanted side reactions and improve the overall yield of synthetic pathways.
Recent advancements in computational chemistry have further highlighted the importance of structurally diverse intermediates like this one in drug discovery. Molecular modeling studies have demonstrated that derivatives of cyclobutane-1-carboxylic acid can exhibit high binding affinity to protein targets, making them promising candidates for therapeutic intervention. For example, modifications of this scaffold have shown efficacy in inhibiting enzymes involved in metabolic disorders and neurodegenerative diseases. The versatility of 1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid has led to its incorporation into numerous research projects aimed at developing next-generation pharmaceuticals.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the Boc group typically involves acylation followed by deprotection under mild acidic conditions, while the installation of the 5,5-dimethylpiperidine moiety often relies on nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's utility as a versatile intermediate in complex molecule construction.
In conclusion,1-{1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}cyclobutane-1-carboxylic acid (CAS No. 2228641-79-8) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and functional versatility. Its applications in drug development are vast, ranging from peptidomimetic synthesis to kinase inhibition. The combination of protective groups and bioisosteric replacements makes this compound an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents.
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